1,9-Diaminononane

Catalog No.
S1893736
CAS No.
646-24-2
M.F
C9H22N2
M. Wt
158.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,9-Diaminononane

CAS Number

646-24-2

Product Name

1,9-Diaminononane

IUPAC Name

nonane-1,9-diamine

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C9H22N2/c10-8-6-4-2-1-3-5-7-9-11/h1-11H2

InChI Key

SXJVFQLYZSNZBT-UHFFFAOYSA-N

SMILES

C(CCCCN)CCCCN

Canonical SMILES

C(CCCCN)CCCCN
  • Analytical Chemistry:

    • 1,9-Diaminononane can be used as a derivatization agent for spermine and spermidine, which are polyamines found in various foods. By derivatizing these molecules with 1,9-Diaminononane, scientists can improve their detection sensitivity using a technique called matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS) []. This application allows researchers to more accurately measure spermine and spermidine levels in food samples.
  • Biochemistry:

    • Another potential application of 1,9-Diaminononane lies in the identification of proteins involved in apoptosis (programmed cell death). Researchers can utilize 1,9-Diaminononane to derivatize proteins treated with spermine and spermidine. Subsequent analysis using nano-flow ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) can help identify these apoptosis-related proteins []. This approach can contribute to a better understanding of the cell death process and potentially lead to new therapeutic strategies.

1,9-Diaminononane is an organic compound with the molecular formula C9H22N2C_9H_{22}N_2 and a molecular weight of approximately 158.28 g/mol. It is classified as a diamine, characterized by the presence of two amine groups (-NH₂) located at the first and ninth carbon atoms of a nonane chain. This structural feature contributes to its unique chemical properties and reactivity. The compound is known by several synonyms, including nonane-1,9-diamine and 1,9-nonanediamine, and has the Chemical Abstracts Service registry number 646-24-2 .

1,9-Diaminononane doesn't have a well-defined biological role. Its mechanism of action in research applications is specific to the intended use.

  • Detection of Polyamines: In detecting spermine and spermidine (polyamines), 1,9-Diaminononane likely interacts with these molecules through its amine groups, forming complexes that can be identified using a technique called matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS).
  • Limited data: Extensive safety information on 1,9-Diaminononane is not readily available.
  • General precautions: As with most amines, it's advisable to handle 1,9-Diaminononane with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to potential flammability, irritating vapors, and corrosive properties common to amines [].
Typical of primary amines. These reactions include:

  • Acylation: The amine groups can react with acyl chlorides to form amides.
  • Alkylation: The amines can be alkylated using alkyl halides, leading to the formation of secondary or tertiary amines.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines.
  • Crosslinking: In polymer chemistry, 1,9-diaminononane can act as a crosslinking agent in the synthesis of polyamines and polyureas, enhancing material properties.

  • Antimicrobial Properties: Some diamines have been reported to possess antimicrobial activity against certain bacteria and fungi.
  • Cellular Interaction: The compound may interact with cell membranes or proteins due to its amine groups, potentially influencing cellular processes.

Further research is necessary to elucidate its specific biological activities.

Several methods can be employed for the synthesis of 1,9-diaminononane:

  • Reduction of Nonanediamide: Nonanediamide can be reduced using reducing agents such as lithium aluminum hydride or borane to yield 1,9-diaminononane.
  • Alkylation of Ammonia: Nonyl halides can react with ammonia under controlled conditions to form the desired diamine.
  • Hydrolysis of Nonanediol Derivatives: Starting from nonanediol derivatives, hydrolysis followed by amination can yield 1,9-diaminononane.

1,9-Diaminononane has several potential applications across different fields:

  • Polymer Chemistry: It is used as a building block for synthesizing polyamines and polyureas, which are important in coatings and adhesives.
  • Pharmaceuticals: Its structural characteristics may allow for the development of new pharmaceuticals or drug delivery systems.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of various organic compounds.

Several compounds share structural similarities with 1,9-diaminononane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1,6-DiaminohexaneC6H16N2C_6H_{16}N_2Shorter carbon chain; used in polymers
1,8-DiaminooctaneC8H20N2C_8H_{20}N_2Similar structure; potential for similar applications
1,10-DiaminodecaneC10H24N2C_{10}H_{24}N_2Longer carbon chain; different properties
EthylenediamineC2H8N2C_2H_{8}N_2Shorter chain; widely used in chelation

Uniqueness of 1,9-Diaminononane

The uniqueness of 1,9-diaminononane lies in its specific carbon chain length and the positioning of its amine groups. This configuration affects its physical properties such as solubility and boiling point compared to other diamines. Its application potential in polymer synthesis also distinguishes it from shorter or longer-chain analogs.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (20.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (79.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (10.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (79.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (10.42%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

646-24-2

Wikipedia

Nonamethylenediamine

Dates

Modify: 2023-08-16

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